4-(Methoxymethyl)cyclopent-1-ene

描述

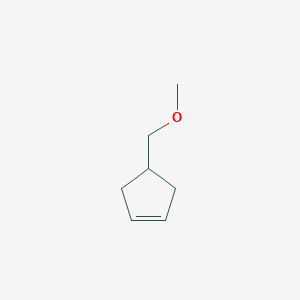

Structure

3D Structure

属性

IUPAC Name |

4-(methoxymethyl)cyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-8-6-7-4-2-3-5-7/h2-3,7H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXUKUPJOIOBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 4 Methoxymethyl Cyclopent 1 Ene

Electrophilic and Nucleophilic Reactions of the Cyclopent-1-ene Moiety

The π-bond of the cyclopent-1-ene ring is a region of high electron density, making it a prime target for electrophilic attack. This reactivity is central to many of the transformations that 4-(methoxymethyl)cyclopent-1-ene undergoes.

Reactions with Strong Acids

The reaction of this compound with strong acids, such as hydrogen halides (HX), proceeds via an electrophilic addition mechanism. In accordance with Markovnikov's rule, the initial protonation of the double bond occurs at the less substituted carbon atom (C2), leading to the formation of a more stable secondary carbocation at the more substituted carbon (C1). Subsequent nucleophilic attack by the halide ion (X⁻) on this carbocation yields the corresponding 1-halo-2-(methoxymethyl)cyclopentane. libretexts.orgchemguide.co.uk

The regioselectivity of this reaction is driven by the relative stability of the possible carbocation intermediates. Protonation at C1 would result in a less stable primary carbocation at C2, making this pathway energetically unfavorable. The general mechanism is as follows:

Protonation of the double bond: The π electrons of the cyclopentene (B43876) ring attack the proton of the strong acid, forming a C-H bond at the less substituted carbon and a carbocation at the more substituted carbon.

Nucleophilic attack: The conjugate base of the acid (the halide ion) then acts as a nucleophile, attacking the carbocation to form the final product.

| Reactant | Reagent | Major Product | Minor Product | Reference |

| This compound | HBr | 1-Bromo-2-(methoxymethyl)cyclopentane | 2-Bromo-1-(methoxymethyl)cyclopentane | youtube.com |

| This compound | HCl | 1-Chloro-2-(methoxymethyl)cyclopentane | 2-Chloro-1-(methoxymethyl)cyclopentane | libretexts.org |

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for the construction of cyclic systems. In the context of this compound, the cyclopentene double bond can act as a dienophile, reacting with a conjugated diene to form a bicyclic adduct. organic-chemistry.orgsigmaaldrich.com The stereochemistry of the Diels-Alder reaction is a key feature, with the reaction proceeding via a concerted [4+2] cycloaddition mechanism, leading to a syn addition of the diene to the dienophile. masterorganicchemistry.com

The reactivity of this compound as a dienophile is influenced by the electronic nature of the methoxymethyl group. As an electron-donating group, it can slightly increase the electron density of the double bond, making it more reactive towards electron-deficient dienes. sigmaaldrich.com The regioselectivity of the reaction with unsymmetrical dienes is governed by the alignment of the frontier molecular orbitals of the diene and the dienophile. organic-chemistry.org

| Diene | Dienophile | Product | Reaction Type | Reference |

| 1,3-Butadiene | This compound | 5-(Methoxymethyl)bicyclo[4.3.0]non-7-ene | [4+2] Cycloaddition | organic-chemistry.org |

| Cyclopentadiene | This compound | Tricyclo[5.2.1.02,6]dec-8-ene derivative | [4+2] Cycloaddition | masterorganicchemistry.com |

Reactivity of the Methoxymethyl Substituent

The methoxymethyl group (MOM), while often employed as a protecting group for alcohols due to its relative stability, exhibits specific reactivity under certain conditions.

Etherification Reactions

While the primary focus of this article is on the reactivity of the existing methoxymethyl group, it is pertinent to briefly mention its formation. The methoxymethyl ether in this compound is typically formed by the reaction of the corresponding alcohol, (cyclopent-3-en-1-yl)methanol, with a methoxymethylating agent such as chloromethyl methyl ether (MOMCl) or dimethoxymethane in the presence of a base or an acid catalyst, respectively. This etherification establishes the C-O-C linkage that is central to the reactivity discussed in the following section.

Cleavage Reactions under Acidic Conditions

The methoxymethyl ether linkage is susceptible to cleavage under acidic conditions. This reaction is essentially the reverse of its formation and is a common method for deprotection in organic synthesis. The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack.

The cleavage of the methoxymethyl group in this compound with a strong acid in the presence of a nucleophile (e.g., a halide from HX) would proceed as follows:

Protonation of the ether oxygen: The oxygen atom of the methoxymethyl group is protonated by the acid, making it a better leaving group (an alcohol).

Nucleophilic attack: A nucleophile, such as a halide ion, can then attack the methyl carbon or the methylene (B1212753) carbon of the methoxymethyl group. Attack at the methyl carbon would yield formaldehyde and methanol, while attack at the methylene carbon would yield chloromethyl methyl ether and the parent alcohol. The exact products can vary depending on the reaction conditions and the nature of the acid and nucleophile.

Catalytic Transformations

Catalytic methods offer efficient and selective routes for the transformation of this compound.

Catalytic Hydrogenation:

The double bond of the cyclopentene ring can be readily reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. libretexts.orglibretexts.orgtcichemicals.com The hydrogenation occurs with syn-stereochemistry, meaning that both hydrogen atoms add to the same face of the double bond. libretexts.org For this compound, this results in the formation of (methoxymethyl)cyclopentane. The stereochemical outcome is influenced by the steric hindrance of the methoxymethyl group, which can direct the approach of the alkene to the catalyst surface. youtube.com

| Substrate | Catalyst | Product | Reaction Type | Reference |

| This compound | Pd/C, H₂ | (Methoxymethyl)cyclopentane | Hydrogenation | libretexts.orgtcichemicals.com |

| This compound | PtO₂, H₂ | (Methoxymethyl)cyclopentane | Hydrogenation | libretexts.org |

Epoxidation:

The double bond of this compound can be converted to an epoxide through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net This reaction is a stereospecific syn addition, where the oxygen atom is delivered to one face of the double bond. khanacademy.org The resulting epoxide, 4-(methoxymethyl)-1,2-epoxycyclopentane, is a versatile intermediate that can undergo various ring-opening reactions. The stereoselectivity of the epoxidation can be influenced by the directing effect of the allylic methoxymethyl group. researchgate.net The epoxide ring can then be opened under either acidic or basic conditions to yield diols or other functionalized cyclopentane derivatives. researchgate.netlibretexts.org

Metal-Catalyzed Processes

Transition metal catalysis offers powerful methods for the synthesis and functionalization of cyclopentene derivatives. nih.gov Various metals, including ruthenium, palladium, and manganese, are effective in catalyzing transformations involving the cyclopentene ring.

For instance, ruthenium complexes can catalyze the decarbonylative cyclization of terminal alkynals to produce cycloalkenes. organic-chemistry.org Another common strategy is the palladium-catalyzed cycloisomerization of 1,6-dienes, which yields 1,2-disubstituted cyclopentenes. organic-chemistry.org Manganese catalysis has been employed in a cascade reaction that couples cyclopropyl methanol with a methyl ketone, followed by a radical-initiated ring expansion to form acyl cyclopentenes, with water and hydrogen gas as the only byproducts. nih.gov

Studies on the reaction of cyclopentene with deuterium over various silica-supported metal catalysts (such as platinum, palladium, and nickel) show that both exchange and addition reactions occur. The mechanism for these transformations involves the interconversion between adsorbed alkene and surface alkyl or allyl intermediates. rsc.org

Table 1: Examples of Metal-Catalyzed Reactions for Cyclopentene Synthesis

| Catalyst System | Reaction Type | Substrates | Product Type | Ref |

|---|---|---|---|---|

| Ru Complex | Decarbonylative Cyclization | Terminal Alkynals | Cycloalkenes | organic-chemistry.org |

| (η³-C₃H₅)Pd(Cl)PCy₃ / NaBArF | Cycloisomerization | 1,6-Dienes | 1,2-Disubstituted Cyclopentenes | organic-chemistry.org |

| Mn Complex | Dehydrogenative Coupling / Ring Expansion | Cyclopropyl Methanol + Methyl Ketone | Acyl Cyclopentenes | nih.gov |

Organocatalysis in Cyclopentene Transformations

Organocatalysis provides a metal-free alternative for the synthesis of chiral cyclopentene derivatives. Chiral secondary amines, such as diarylprolinol silyl ethers, are particularly effective in activating α,β-unsaturated aldehydes toward the formation of functionalized cyclopentanes through tandem conjugate addition/α-alkylation reactions. nih.govacs.org

A notable example is the enantioselective vinylcyclopropane-cyclopentene (VCP-CP) rearrangement. In this process, a chiral Jørgensen-Hayashi type catalyst promotes the rearrangement of racemic vinylcyclopropyl acetaldehydes into optically active substituted cyclopentenes. ehu.es The reaction proceeds through an enamine intermediate, which facilitates the ring-opening of the cyclopropane. The subsequent cyclization step is controlled by the catalyst, effectively transferring chirality to the final cyclopentene product. ehu.es The mechanism involves the generation of an acyclic intermediate where the initial stereochemical information from the starting material is lost, allowing the catalyst to dictate the final stereochemistry. ehu.es

Mechanistic Investigations and Theoretical Studies

Computational chemistry is a vital tool for elucidating the complex mechanisms of reactions involving cyclopentene derivatives. Quantum chemical calculations provide detailed insights into reaction pathways, transition state structures, and the factors controlling selectivity. nih.govresearchgate.net

Quantum Chemical Calculations of Reaction Pathways

Density Functional Theory (DFT) is widely used to map the potential energy surfaces of chemical reactions. researchgate.net For example, the mechanism of multicomponent reactions that generate highly substituted cyclopentenes has been explored through computational analysis. rsc.org These studies revealed a pathway involving the nucleophilic attack of a phosphine toward an enynedioate, followed by addition to benzylidene malononitrile and a subsequent 5-exo-dig cyclization. rsc.org

In another study, the formal [4+1] cycloaddition of photogenerated siloxycarbenes with electrophilic dienes to form functionalized cyclopentenes was investigated. Computational calculations corroborated a cyclopropanation-vinyl cyclopropane rearrangement sequence, ruling out alternative pathways. acs.org

Transition State Analysis and Free Energy Profiles

The analysis of transition states (TS) is crucial for understanding reaction barriers and kinetics. ucsb.edu In the organocatalytic formation of functionalized cyclopentanes, the high stereoselectivity was shown to depend on the energy difference between the two stereoisomers formed during the initial condensation of the enal with the catalyst. nih.govacs.org For this reaction, experimental activation barriers were determined using the Arrhenius and Eyring equations. nih.govacs.org

Table 2: Experimental Activation Barriers for an Organocatalytic Cyclopentane Formation

| Parameter | Value (kJ mol⁻¹) | Method |

|---|---|---|

| Eₐ | 25 ± 7 | Arrhenius Equation |

| ΔH‡ | 23 ± 7 | Eyring Equation |

| ΔG‡ | 101 ± 9 | Eyring Equation |

Data from a study on the tandem conjugate addition/α-alkylation of enals. nih.govacs.org

Dynamic Effects on Reaction Selectivity

While transition state theory is a powerful model, it sometimes fails to predict the outcome of reactions that proceed over complex potential energy surfaces. In such cases, molecular dynamic effects become important. nih.govnih.gov

Studies on the cycloaddition reactions of ketenes with cyclopentadiene have shown that the minimum-energy path (MEP) can be misleading. nih.gov Although calculations may predict a single low-energy transition structure, quasiclassical trajectory calculations starting from that single transition state can lead to the formation of multiple products ([4+2] and [2+2] cycloadducts). nih.govnih.gov This indicates that after passing the transition state, the reaction trajectory can bifurcate, and the final product distribution is governed by dynamic effects rather than simply the lowest energy path. nih.gov An understanding of product selectivity in such reactions requires the explicit consideration of dynamic trajectories. nih.gov

Influence of Electronic Properties on Reactivity

The electronic nature of substituents on the cyclopentene ring and reacting partners significantly influences reactivity. The methoxymethyl group in this compound is generally considered an electron-donating group through induction, which can affect the electron density of the double bond.

The reactivity of the cyclopentene core is often compared to that of cyclopentadiene, which is known to be ambiphilic, reacting readily with both electron-rich and electron-deficient dienophiles in Diels-Alder reactions. nih.gov The reactivity of substituted styrenes with 1,2,3,4-tetrachlorocyclopentadiene ethylene ketal increases with both electron-withdrawing and electron-donating groups, showcasing a shift in the reaction mechanism from normal to inverse electron-demand. nih.gov

In related systems, such as the ring-opening of electrophilic cyclopropanes, both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can accelerate the reaction. nih.gov This leads to parabolic Hammett relationships, where reactivity increases as the substituent deviates from being electronically neutral in either direction. nih.govbohrium.comscilit.com It is plausible that the electronic influence of the methoxymethyl group in this compound would similarly modulate its reactivity in various transformations.

Advanced Spectroscopic Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the detailed structural analysis of 4-(Methoxymethyl)cyclopent-1-ene, offering insights into its proton and carbon framework, stereochemistry, and conformational dynamics in solution.

Structural Elucidation via ¹H NMR and ¹³C NMR

One-dimensional ¹H and ¹³C NMR spectroscopy are the primary methods for elucidating the molecular structure of this compound. By analyzing chemical shifts, signal multiplicities, and integration, the connectivity of the molecule can be pieced together. Due to the absence of published experimental spectra, the following data is based on established principles and predicted spectral information. The carbon atoms are numbered starting from the double bond, and the protons are named according to the carbon to which they are attached.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons. The vinylic protons (H-1 and H-2) on the double bond are anticipated to resonate in the downfield region, typically around 5.5-6.0 ppm. The protons on the carbon adjacent to the ether oxygen (H-6) would be shifted downfield to approximately 3.4-3.5 ppm. openstax.orglibretexts.org The methoxy (B1213986) protons (H-7) would appear as a sharp singlet around 3.3 ppm. The remaining aliphatic protons on the cyclopentene (B43876) ring (H-3, H-4, H-5) would produce more complex, overlapping signals in the upfield region (1.5-2.5 ppm).

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-1, H-2 | ~5.8 | Multiplet |

| H-3a, H-3b, H-5a, H-5b | ~2.1 - 2.4 | Multiplet |

| H-4 | ~2.5 | Multiplet |

| H-6a, H-6b | ~3.4 | Doublet |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The two sp²-hybridized carbons of the double bond (C-1 and C-2) are expected in the downfield region, typically between 125 and 135 ppm. The carbon atom bonded to the ether oxygen (C-6) would appear in the range of 70-80 ppm, while the methoxy carbon (C-7) would be found around 59 ppm. openstax.org The remaining sp³-hybridized ring carbons (C-3, C-4, C-5) would resonate at higher fields, generally between 20 and 45 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1, C-2 | ~130 |

| C-3, C-5 | ~32 |

| C-4 | ~40 |

| C-6 | ~75 |

Stereochemical Assignment through 2D NOE Experiments

Two-dimensional Nuclear Overhauser Effect (2D NOE) spectroscopy, particularly the NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, is a powerful technique for determining the stereochemistry and spatial relationships between protons that are close in space, regardless of their bonding connectivity.

For this compound, a NOESY experiment would be instrumental in confirming the proposed structure. Key NOE correlations would be expected between the protons of the methoxymethyl substituent and the protons on the cyclopentene ring. Specifically, spatial proximity would lead to observable NOE cross-peaks between:

The methoxy protons (H-7) and the methylene (B1212753) protons of the side chain (H-6).

The methylene protons (H-6) and the proton at the point of substitution on the ring (H-4).

The methylene protons (H-6) and the adjacent allylic protons on the ring (H-3 and H-5), depending on the molecule's preferred conformation.

The presence of these cross-peaks would provide unambiguous evidence for the connectivity and the relative orientation of the methoxymethyl group with respect to the cyclopentene ring, solidifying the structural assignment.

Conformational Analysis using NMR

The cyclopentene ring is not planar and exists in dynamic equilibrium between different puckered conformations, primarily the "envelope" and "half-chair" forms, to alleviate torsional strain. researchgate.netlibretexts.orgyoutube.comyoutube.com The substituent at the C-4 position influences the conformational preference of the ring.

NMR spectroscopy can provide valuable data for analyzing these conformations. The magnitude of the three-bond coupling constants (³J) between adjacent protons, determined from a high-resolution ¹H NMR spectrum, is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the various ³J(H,H) values around the ring, it is possible to infer the predominant conformation in solution.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the alkene and ether moieties. openstax.orglibretexts.orgfiveable.meusc.edu

The key vibrational modes anticipated are:

C=C Stretch: A moderate absorption band around 1650 cm⁻¹ corresponding to the stretching of the carbon-carbon double bond within the cyclopentene ring. vaia.comchemicalbook.com

=C-H Stretch: A band appearing just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region, which is characteristic of C-H bonds where the carbon is sp²-hybridized (vinylic C-H).

C-H Stretch (Aliphatic): Stronger absorption bands appearing just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range, due to the stretching vibrations of the sp³-hybridized C-H bonds in the ring and the methoxymethyl group. nist.gov

C-O-C Stretch: A prominent and strong absorption band in the fingerprint region, expected around 1100-1120 cm⁻¹, which is highly characteristic of the C-O-C asymmetric stretching vibration of a dialkyl ether. openstax.orgusc.eduquimicaorganica.org

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkene | C=C Stretch | 1640 - 1660 | Medium |

| Vinylic C-H | =C-H Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H | -C-H Stretch | 2850 - 2960 | Strong |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern upon ionization.

For this compound (C₇H₁₂O), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 112. The fragmentation of this molecular ion is expected to follow pathways characteristic of both alkenes and ethers. jove.commiamioh.edulibretexts.orgblogspot.com

Key expected fragmentation pathways include:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the ether oxygen is a dominant fragmentation pathway for ethers. libretexts.orgblogspot.comyoutube.com This would involve the loss of the cyclopentenyl radical to generate a resonance-stabilized cation at m/z 45 ([CH₂OCH₃]⁺).

Loss of the methoxy group: Cleavage of the O-CH₃ bond can lead to the loss of a methoxy radical (·OCH₃), resulting in a fragment ion at m/z 81.

Allylic Cleavage: As a cyclopentene derivative, cleavage of the bond allylic to the double bond is also a likely fragmentation route, which could lead to complex rearrangements and various fragment ions. jove.comwhitman.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₇H₁₂O.

The calculated exact mass for this formula is: C₇H₁₂O = (7 x 12.000000) + (12 x 1.007825) + (1 x 15.994915) = 112.088815 u

An HRMS measurement confirming a mass very close to this calculated value would provide strong evidence for the C₇H₁₂O elemental composition, effectively distinguishing it from other potential compounds with the same nominal mass but different atomic constituents.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Methoxymethyl)cyclopent-1-ene derivatives?

- Methodological Answer : Synthesis typically involves functionalization of the cyclopentene core. For example, introducing the methoxymethyl group can be achieved via nucleophilic substitution or oxidation-reduction sequences. Key steps include:

- Cyclopentene ring formation : Starting from cyclopentanone derivatives, Wittig or Horner-Wadsworth-Emmons reactions can generate the cyclopentene backbone .

- Methoxymethyl introduction : Using reagents like methoxymethyl chloride under basic conditions (e.g., NaH in THF) .

- Protection/deprotection strategies : Tert-butoxycarbonyl (Boc) groups may protect reactive amino or hydroxyl intermediates .

- Critical Considerations : Solvent choice (e.g., dichloromethane or ethanol) and temperature control (0–25°C) are vital to avoid side reactions .

Q. How is the structure of this compound confirmed spectroscopically?

- Methodological Answer :

- NMR : H NMR identifies methoxymethyl protons (δ ~3.3–3.5 ppm for OCH and δ ~4.0–4.2 ppm for CH) and cyclopentene olefinic protons (δ ~5.5–6.0 ppm). C NMR confirms carbonyl/ester groups (δ ~170–175 ppm) .

- IR Spectroscopy : Stretching frequencies for C-O (1050–1150 cm) and C=C (1600–1680 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in cyclopentene derivative synthesis?

- Methodological Answer :

- Catalysts : Chiral catalysts (e.g., Rh(I) complexes) enforce enantioselectivity during cyclopropanation or Diels-Alder reactions .

- Temperature : Lower temperatures (-78°C) favor kinetic control, stabilizing transition states for specific diastereomers .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while non-polar solvents (e.g., toluene) favor π-π interactions in cycloadditions .

Q. What strategies resolve contradictions between computational predictions and experimental data in cyclopentene reactivity?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometries using software (e.g., Gaussian) to identify discrepancies in transition state energies vs. observed reaction rates .

- Kinetic Isotope Effects (KIEs) : Measure / to validate proposed mechanisms (e.g., hydride transfer vs. radical pathways) .

- X-ray Crystallography : Resolve ambiguous structures (e.g., regiochemistry of substituents) .

Q. How can cycloaddition reactions involving this compound be optimized for high diastereoselectivity?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., esters) on the cyclopentene enhance electrophilicity, improving [4+2] cycloaddition regioselectivity .

- Lewis Acid Additives : TiCl or SnCl coordinate to carbonyl groups, directing endo transition states .

- Kinetic Profiling : Monitor reaction progress via in-situ IR or UV-Vis to identify optimal timepoints for quenching .

Tables for Key Data

Notes on Data Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。